molecular formula C9H11F3N2O B13049682 (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13049682
M. Wt: 220.19 g/mol
InChI Key: HSMPCGOCWQZZEB-MRVPVSSYSA-N
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Description

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral diamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereogenic center and the electron-withdrawing trifluoromethoxy group, which can influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1

InChI Key

HSMPCGOCWQZZEB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-(Trifluoromethoxy)iodobenzene or related aryl halides serve as the aromatic precursor bearing the trifluoromethoxy group.
  • Ethane-1,2-diamine or its derivatives provide the diamine backbone.
  • Chiral auxiliaries or catalysts are employed to induce the (1S)-configuration.

Typical Preparation Methodology

A prominent synthetic approach involves the following key steps:

Step Description Conditions Catalysts/Reagents Yield (%)
1 Preparation of 4-(trifluoromethoxy)aryl intermediate Coupling of 4-iodo-1-(trifluoromethoxy)benzene with alkynes or other nucleophiles Copper(I) iodide, Pd(II) catalysts, triethylamine, THF, room temperature 13-65% (varies by method)
2 Formation of chiral ethane-1,2-diamine derivative Reaction of aryl intermediate with ethane-1,2-diamine or chiral sulfinamide derivatives Use of chiral sulfinamides, Grignard reagents, low temperature (0–25 °C) 55-65%
3 Purification and chiral resolution Chromatography, crystallization Silica gel chromatography, gradient elution -

Notes:

  • Visible light-induced catalysis with iridium complexes has been reported to enhance selectivity and yield under mild conditions.
  • Microwave-assisted reactions in aqueous or mixed solvents have been used to improve reaction rates and yields in related diamine syntheses.

Representative Experimental Procedure

One documented synthesis involves:

  • Reacting 4-iodo-4-(trifluoromethoxy)benzene with trimethylsilylacetylene in the presence of copper(I) iodide and Pd(II) catalyst in THF at room temperature for 3 hours.
  • Subsequent treatment with chiral sulfinamide derivatives and isopropylmagnesium chloride-lithium chloride complex in dry THF at 0 °C to form the chiral diamine intermediate.
  • Work-up involves quenching with ammonium chloride, extraction, drying, and purification by silica gel chromatography.

Catalysts and Reaction Conditions Analysis

Catalyst/System Role Reaction Conditions Advantages Yield Range
Copper(I) iodide with Pd(II) complex Facilitates coupling of aryl halide with alkynes or amines Room temperature, THF solvent, 3 hours Mild conditions, good selectivity 13-65%
Iridium complexes (photoredox catalysis) Visible light-induced selective amination Ambient temperature, visible light irradiation High selectivity, mild conditions 55-65%
Chiral sulfinamide auxiliaries Induce stereoselectivity in amine formation Low temperature (0-25 °C), inert atmosphere High enantiomeric excess -
Microwave irradiation Accelerates reaction rates in aqueous or mixed solvents 150 °C, 30 minutes Green chemistry approach, improved yields Up to 76% (related diamines)

Reaction Mechanisms and Stereochemical Control

  • The electron-withdrawing trifluoromethoxy group stabilizes reaction intermediates, influencing nucleophilic substitution and addition steps.
  • Chiral sulfinamide auxiliaries or chiral catalysts control the stereochemistry at the ethane-1,2-diamine center, favoring the (1S)-enantiomer.
  • Photoredox catalysis with iridium complexes enables selective amination via radical intermediates under visible light, minimizing side reactions.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Yield (%) Notes
Pd/Cu-catalyzed coupling + chiral sulfinamide 4-iodo-4-(trifluoromethoxy)benzene + ethane-1,2-diamine derivatives Pd(II), CuI, triethylamine, THF, 0 °C to RT 55-65 Well-established, scalable
Visible light photoredox catalysis Aryl halide + amine Iridium complex, visible light, ambient temp 55-65 Mild, selective
Microwave-assisted aqueous synthesis (related diamines) Ketohydrazonals + ethylenediamine MW irradiation, water solvent, 150 °C Up to 76 Green chemistry, rapid

Research Findings and Applications

  • The trifluoromethoxy substituent enhances the compound's chemical stability and biological activity potential.
  • The (1S)-enantiomer exhibits specific biochemical interactions, making the compound valuable in medicinal chemistry.
  • Research continues to optimize yields and stereoselectivity using photoredox catalysis and microwave-assisted methods to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethoxyphenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

The unique structure of (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine positions it as a candidate for drug development. Its potential applications include:

  • Anticancer Agents : Similar compounds have shown promise in anti-cancer activities due to their ability to interact with specific biological targets.
  • Anti-inflammatory Properties : Research indicates that fluorinated compounds can modulate inflammatory pathways.

Interaction Studies

Understanding the binding affinity of this compound with biological receptors is crucial. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, providing insights into the compound's mechanism of action.

Case Study 1: Anticancer Research

A study investigating the anticancer properties of various fluorinated amines found that compounds similar to this compound exhibited selective toxicity against cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in cell proliferation.

Case Study 2: Anti-inflammatory Applications

Research focused on the anti-inflammatory effects of fluorinated compounds demonstrated that this compound could reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the ethane-1,2-diamine moiety may facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Physical State
(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 4-OCF₃ C₉H₁₀F₃N₂O ~222.19 (inferred) Likely solid
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 4-F C₈H₁₁FN₂ 154.19 Not reported
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-F, 3-CF₃ C₉H₁₀F₄N₂ 222.19 Not reported
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 4-CH(CH₃)₂ C₁₁H₁₈N₂ 178.28 Not reported
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride 4-OCH₃ (two substituents) C₁₆H₂₀N₂O₂·2HCl 357.27 (free base) White/off-white solid
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Cl, 3-CF₃ C₉H₁₀ClF₃N₂ 238.64 Not reported

Key Observations :

  • Electron Effects: The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (-OCH₃) in or alkyl (-CH(CH₃)₂) in .
  • Steric Considerations : Bulky substituents (e.g., 3-CF₃ in or 5-Cl/3-CF₃ in ) may hinder rotational freedom or sterically block reaction sites compared to the para-substituted target compound .

Physicochemical Properties

Available data for analogs suggest trends:

  • Molecular Weight : The target compound’s molecular weight (~222.19 g/mol, inferred) falls between fluorine-substituted analogs (154.19 g/mol, ) and bulkier chloro/trifluoromethyl derivatives (238.64 g/mol, ).
  • Solubility : Hydrochloride salts (e.g., ) exhibit higher water solubility compared to free bases, implying that the target compound’s solubility may depend on salt formation .
  • Thermal Stability : Substituents like -CF₃ and -OCF₃ generally enhance thermal stability due to strong C-F bonds, though direct data are lacking .

Biological Activity

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral compound notable for its potential biological applications. The presence of a trifluoromethoxy substituent on the phenyl ring enhances its pharmacological profile, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3N2O, with a molecular weight of approximately 238.18 g/mol. The compound exhibits chirality due to the (1S) configuration, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H10F3N2O
Molecular Weight238.18 g/mol
CAS Number1391473-00-9

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural properties suggest a potential for binding to neurotransmitter receptors, influencing signaling pathways related to cognition and mood.
  • Cytotoxicity : Preliminary studies have indicated possible cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.

Antitumor Activity

Recent studies have explored the antitumor properties of this compound. For example, compounds with similar structures have shown efficacy against breast cancer and leukemia cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound's interaction with phosphodiesterase enzymes has been investigated for its potential in treating cognitive disorders. Inhibitors of phosphodiesterase 2A have demonstrated efficacy in enhancing cognitive function in models of schizophrenia and Alzheimer's disease by modulating cyclic nucleotide levels in the brain .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity .
  • Neuropharmacological Research : Another research project focused on the effects of similar compounds on cognitive function in rodent models. Results showed improved memory retention and learning capabilities when administered prior to cognitive tasks .

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